molecular formula C9H6O2S B8324697 7-Hydroxybenzo[b]thiophene-4-carbaldehyde

7-Hydroxybenzo[b]thiophene-4-carbaldehyde

Cat. No. B8324697
M. Wt: 178.21 g/mol
InChI Key: KGWVNRQMCKHPIM-UHFFFAOYSA-N
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Patent
US08278442B2

Procedure details

7-Methoxybenzo[b]thiophene-4-carbaldehyde (Preparation 68) (844 mg, 4.39 mmol) was added to a suspension of potassium tert-butoxide (1.5 g, 14.0 mmol) and diethylaminoethanethiol hydrochloride (1.12 g, 6.58 mmol) in DMF (22 mL). The mixture was refluxed for 1 h. After cooling the mixture was acidified to pH 1 with 1N HCl and the aqueous phase extracted with EtOAc. The organic phase was washed with water, brine and dried (MgSO4). Solvent was removed in vacuo to give the title compound: RT=2.59 min; m/z (ES+)=178.2 [M+H]+.
Quantity
844 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
diethylaminoethanethiol hydrochloride
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[C:6]([CH:12]=[O:13])=[CH:5][CH:4]=1.CC(C)([O-])C.[K+].Cl.C(N(C(S)C)CC)C.Cl>CN(C=O)C>[OH:2][C:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[C:6]([CH:12]=[O:13])=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
844 mg
Type
reactant
Smiles
COC1=CC=C(C2=C1SC=C2)C=O
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
diethylaminoethanethiol hydrochloride
Quantity
1.12 g
Type
reactant
Smiles
Cl.C(C)N(CC)C(C)S
Name
Quantity
22 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C2=C1SC=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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